molecular formula C11H11N3O B7899600 5-(2-Methoxyphenyl)pyrazin-2-amine

5-(2-Methoxyphenyl)pyrazin-2-amine

Cat. No. B7899600
M. Wt: 201.22 g/mol
InChI Key: GAIOCFVJFFOLRX-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of 2-amino-5-bromopyrazine (1.16 g, 6.67 mmol) and 2-methoxyphenylboronic acid (1.17 g, 7.70 mmol) in N,N-dimethylformamide (15 mL) was treated with tetrakis(triphenylphosphine)palladium(0) (193 mg, 0.17 mmol) and potassium carbonate (1.87 g, 13.34 mmol). The mixture was heated at 110° C. overnight. The reaction mixture was extracted with chloroform and water. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 2/1 ethyl acetate/hexanes (2/1 ratio) afforded 5-(2-methoxy-phenyl)-pyrazin-2-ylamine (210 mg, 16%).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:5]1[N:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
1.17 g
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
1.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
193 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with chloroform and water
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.